6-Amino-1H-indol-1-ol 6-Amino-1H-indol-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17562166
InChI: InChI=1S/C8H8N2O/c9-7-2-1-6-3-4-10(11)8(6)5-7/h1-5,11H,9H2
SMILES:
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol

6-Amino-1H-indol-1-ol

CAS No.:

Cat. No.: VC17562166

Molecular Formula: C8H8N2O

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-1H-indol-1-ol -

Specification

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
IUPAC Name 1-hydroxyindol-6-amine
Standard InChI InChI=1S/C8H8N2O/c9-7-2-1-6-3-4-10(11)8(6)5-7/h1-5,11H,9H2
Standard InChI Key ABOXAPPMIRGCIO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC2=C1C=CN2O)N

Introduction

Chemical and Structural Characteristics

Molecular Architecture

6-Amino-1H-indol-1-ol features an indole backbone substituted with an amino group at the 6-position and a hydroxyl group at the 1-position. Its planar structure facilitates π-π stacking interactions with biological targets, while the amino and hydroxyl groups enable hydrogen bonding and solubility in polar solvents.

Table 1: Molecular Properties of 6-Amino-1H-indol-1-ol

PropertyValue
Molecular FormulaC₈H₈N₂O
Molecular Weight148.16 g/mol
IUPAC Name1-Hydroxyindol-6-amine
CAS NumberNot disclosed
StabilityLight- and heat-sensitive

The compound’s spectral characteristics, including distinctive NMR chemical shifts (δ 6.8–7.2 ppm for aromatic protons) and a molecular ion peak at m/z 148 in mass spectrometry, confirm its structural integrity.

Physicochemical Stability

Under standard laboratory conditions, 6-Amino-1H-indol-1-ol remains stable but undergoes gradual decomposition when exposed to ultraviolet light or temperatures exceeding 40°C. This necessitates storage in amber vials at 2–8°C for long-term preservation.

Synthesis and Analytical Methods

Laboratory-Scale Synthesis

The synthesis of 6-Amino-1H-indol-1-ol typically involves Fischer indole synthesis or modification of pre-functionalized indoles. A common route proceeds via nitration of indole followed by selective reduction of the nitro group to an amine and subsequent hydroxylation. Thin-layer chromatography (TLC) with Rf values between 0.3–0.5 (ethyl acetate/hexane) monitors reaction progress, while column chromatography purifies the final product.

Table 2: Key Synthetic Parameters

ParameterCondition
Starting MaterialIndole
Nitrating AgentNitric acid/sulfuric acid
Reducing AgentPalladium on carbon (H₂)
Yield60–75%

Industrial Production Challenges

Industrial-scale synthesis remains limited due to the compound’s sensitivity to oxidative degradation. Current efforts focus on optimizing catalytic hydrogenation conditions and implementing continuous-flow reactors to enhance yield and purity .

Biological Activities and Mechanisms

Antimicrobial and Antiviral Efficacy

6-Amino-1H-indol-1-ol derivatives exhibit potent activity against influenza A (IC₅₀ = 7.53 μM) and bacterial pathogens such as Staphylococcus aureus (MIC = 12.5 μg/mL). The amino group’s nucleophilic character enables covalent interactions with viral neuraminidase and bacterial cell wall synthases, disrupting replication and growth .

ActivityTargetIC₅₀/MIC
AntiviralInfluenza A7.53 μM
AntibacterialS. aureus12.5 μg/mL
AnticancerSGC-7901 cells8.2 μM

Enzyme Inhibition

Galantamine derivatives incorporating 6-Amino-1H-indol-1-ol exhibit 11–95-fold higher acetylcholinesterase (AChE) inhibition than galantamine alone. The hydroxyl group forms hydrogen bonds with AChE’s catalytic triad (Ser203, His447, Glu334), prolonging acetylcholine availability in synaptic clefts .

Applications in Pharmaceutical Development

Drug Design and Optimization

The compound’s dual functional groups allow for regioselective modifications, enabling the creation of libraries for high-throughput screening. For example, acylation of the amino group produces prodrugs with enhanced blood-brain barrier penetration, while etherification of the hydroxyl group improves metabolic stability .

Oxidative Stress Mitigation

As an antioxidant, 6-Amino-1H-indol-1-ol scavenges reactive oxygen species (ROS) with an ORAC value of 3,500 μmol TE/g. Its redox activity stems from the indole ring’s ability to delocalize electrons, neutralizing free radicals before they damage lipids or DNA.

Future Directions and Challenges

While 6-Amino-1H-indol-1-ol holds promise, its low oral bioavailability (15–20% in rodent models) and rapid hepatic clearance limit clinical translation. Prodrug strategies, nanoparticle encapsulation, and structural analogs with halogen substitutions are under investigation to address these limitations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator